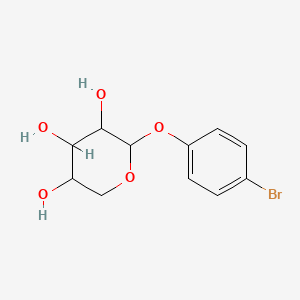![molecular formula C18H16Cl2N2O2 B5085333 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone, also known as DCBQ or Dichlorobenzyl Quinazolinone, is a synthetic compound that has been widely used in scientific research. It is a member of the quinazolinone family of compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by diacylglycerol (DAG) and phorbol esters, which are known activators of PKC. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the activity of other kinases such as protein kinase A (PKA) and protein kinase G (PKG).
Biochemical and Physiological Effects:
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the migration and invasion of cancer cells, which is important for metastasis. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit angiogenesis, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, making it a useful tool for studying the role of PKC in various biological processes. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone is also stable and easy to handle, making it suitable for use in cell-based assays and animal studies. However, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. In addition, 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone. One direction is to investigate the potential of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone in animal models and clinical trials. Another direction is to study the role of PKC in other biological processes such as inflammation, diabetes, and cardiovascular disease. Finally, there is a need to develop more potent and specific inhibitors of PKC that can be used in scientific research and as therapeutic agents.
Synthesemethoden
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using a multistep process starting from 2-nitroaniline. The first step involves the reduction of 2-nitroaniline to 2,3-diaminotoluene, which is then reacted with 3,4-dichlorobenzyl chloride to form 3,4-dichlorobenzyl-2,3-diaminotoluene. The final step involves the cyclization of 3,4-dichlorobenzyl-2,3-diaminotoluene with phosgene to form 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone has also been found to inhibit the growth of various cancer cell lines, making it a potential anti-cancer drug candidate.
Eigenschaften
IUPAC Name |
3-[4-(3,4-dichlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-15-8-7-13(11-16(15)20)24-10-4-3-9-22-12-21-17-6-2-1-5-14(17)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTULYQAAGYCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)

![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)
![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)


![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)